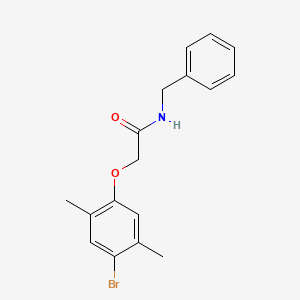![molecular formula C17H18N2O3 B3604372 N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B3604372.png)
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide
説明
N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as MOB, is a synthetic compound that belongs to the class of benzamide derivatives. MOB has been widely studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
MOB exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many cancer cells, leading to the silencing of tumor suppressor genes and the promotion of tumor growth. MOB inhibits HDAC activity by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
MOB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, MOB has been found to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. MOB has also been shown to modulate the immune system by increasing the production of cytokines, which are proteins that help regulate immune responses.
実験室実験の利点と制限
One advantage of MOB is its high potency and selectivity for HDAC inhibition. MOB has been shown to be more potent than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. Additionally, MOB has a relatively low toxicity profile and has been well-tolerated in animal studies. However, one limitation of MOB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on MOB. One area of interest is the development of MOB analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying MOB's anticancer effects and to identify potential biomarkers of response to MOB treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of MOB in humans.
科学的研究の応用
MOB has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. MOB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MOB has been found to induce apoptosis, or programmed cell death, in cancer cells. MOB has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)17(21)18-11-16(20)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUBKUOXGHVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dichloro-N-[2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B3604308.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-3,5-dichloro-4-methoxybenzamide](/img/structure/B3604317.png)
![2-({4-[(5-bromo-2-furoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3604332.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3604359.png)
![5-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3604361.png)
![2-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3604369.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3604380.png)
![N-[({4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B3604385.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3604393.png)
![5-bromo-2-chloro-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3604401.png)
